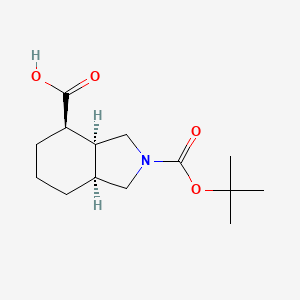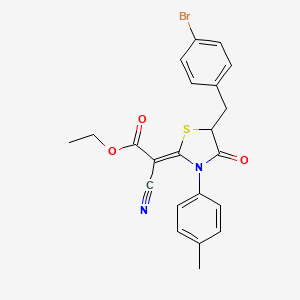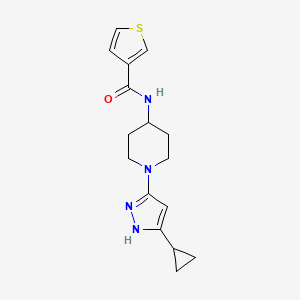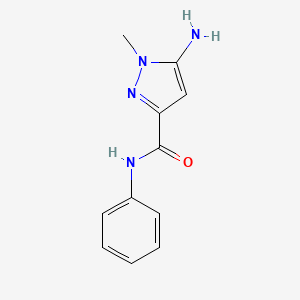
3-(2-methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
Quinazolinone derivatives are recognized for their extensive range of biological activities, including but not limited to analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. These compounds have been systematically studied for their potential in various therapeutic areas, showcasing their versatility in drug development. Specifically, the analgesic properties of quinazolinone derivatives have been highlighted through in vitro studies, demonstrating significant pain-relief capabilities compared to standard drugs. Additionally, certain quinazolinone compounds have shown potent anti-inflammatory activity, with some derivatives also exhibiting minimal ulcerogenic potential, indicating a safer profile for gastrointestinal health (Osarumwense Peter Osarodion, 2023; V. Alagarsamy et al., 2011).
Anticancer and Tubulin Polymerization Inhibition
Quinazolinone derivatives have been explored as anticancer agents through their role as tubulin polymerization inhibitors. These compounds, especially those featuring hydroxy and methoxy derivatives, have demonstrated potent anticancer activity across a variety of cancer cell lines. The inhibition of tubulin assembly indicates a potential mechanism for disrupting cancer cell growth, suggesting these derivatives as promising candidates for cancer therapy (Mohsine Driowya et al., 2016).
Antioxidant Properties
The antioxidant capabilities of 2-substituted quinazolin-4(3H)-ones have been evaluated, demonstrating that the presence of hydroxyl groups alongside methoxy substituents significantly enhances antioxidant activity. This suggests that structural modifications of quinazolinone derivatives can lead to potent antioxidants, which are crucial for combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Antimicrobial and Antitubercular Activity
Quinazolinones have been synthesized with the intention of targeting microbial infections, including tuberculosis. Several derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, at concentrations comparable or superior to standard treatments. This positions quinazolinone compounds as potential antitubercular agents, offering a new avenue for the treatment of this global health issue (Hardesh K. Maurya et al., 2013).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This application is of industrial significance, as it offers a potential for protecting metals against corrosion, thereby extending their lifespan and reducing maintenance costs (N. Errahmany et al., 2020).
properties
IUPAC Name |
3-(2-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-17-21(27-24(32-17)18-10-4-3-5-11-18)16-33-26-28-20-13-7-6-12-19(20)25(30)29(26)22-14-8-9-15-23(22)31-2/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFPBENWCNDDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)
![3-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2571432.png)

![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)
![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)

![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)

![4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine](/img/no-structure.png)
